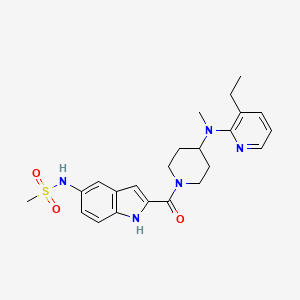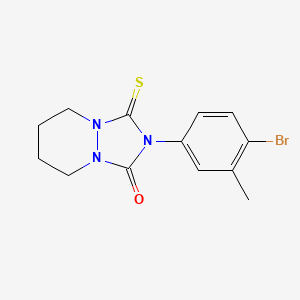
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and chlorinated aromatic compounds. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the 3,5-dichlorophenylthio group.
Amidation: reactions to form the acetamide group.
Alkylation: reactions to introduce the methyl and isopropyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production.
Catalysts: to enhance reaction rates and yields.
Purification techniques: such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the acetamide group to amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitric acid.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated or nitrated derivatives: from substitution.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-acetamide, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)- involves:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Binding interactions: Hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-2-acetamide derivatives: Compounds with similar core structures but different substituents.
Thioether derivatives: Compounds with sulfur-containing groups attached to aromatic rings.
Uniqueness
Structural uniqueness: The specific arrangement of substituents on the imidazole ring.
Biological activity: Unique interactions with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
178980-29-5 |
|---|---|
Molekularformel |
C15H17Cl2N3OS |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17Cl2N3OS/c1-8(2)14-15(20(3)13(19-14)7-12(18)21)22-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |
InChI-Schlüssel |
ZZBBWKQQRQUDAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


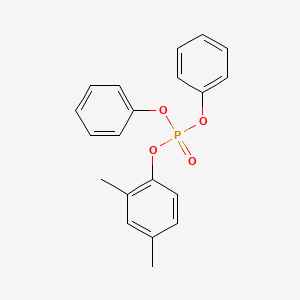
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)


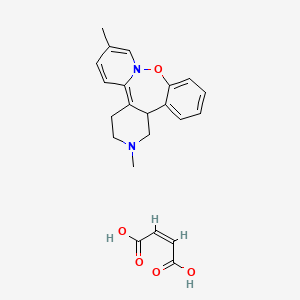
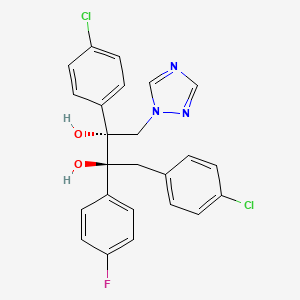
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
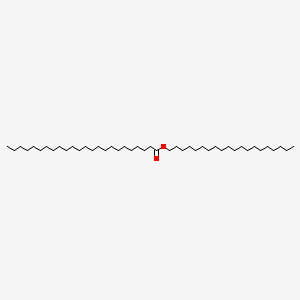
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)



